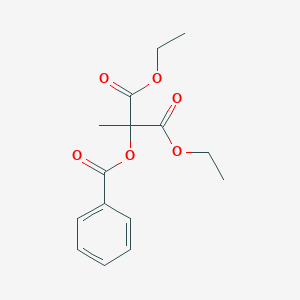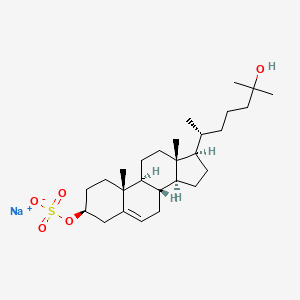
3α,17α-Dimethylandrostane-3β,17β-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3α,17α-Dimethylandrostane-3β,17β-diol is a synthetic steroid compound with the molecular formula C21H36O2 and a molecular weight of 320.51 g/mol . It is also known by other names such as Dimethylandrostadiol and Androstane-3,17-diol, 3,17-dimethyl-, (3β,5α,17β)- . This compound is an impurity of 17α-Methyl Testosterone, an androgenic agent .
Preparation Methods
The synthesis of 3α,17α-Dimethylandrostane-3β,17β-diol involves several steps, typically starting from a suitable steroid precursor. The synthetic route often includes methylation reactions at the 3α and 17α positions of the androstane skeleton. The reaction conditions usually involve the use of strong bases and methylating agents under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3α,17α-Dimethylandrostane-3β,17β-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, often using reagents like lithium aluminum hydride.
Scientific Research Applications
3α,17α-Dimethylandrostane-3β,17β-diol has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: The compound is studied for its biological activity and interactions with various enzymes and receptors.
Medicine: Research includes its potential effects on androgenic and anabolic pathways, as well as its role as an impurity in pharmaceutical formulations.
Industry: It is used in the production and quality control of steroid-based drugs.
Mechanism of Action
The mechanism of action of 3α,17α-Dimethylandrostane-3β,17β-diol involves its interaction with androgen receptors and other steroid hormone receptors. It may act as a weak agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways . The compound’s effects are mediated through its binding to specific molecular targets, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
3α,17α-Dimethylandrostane-3β,17β-diol can be compared with other similar compounds such as:
3α-Androstanediol:
3β-Androstanediol: This isomer has different stereochemistry and exhibits different affinities for estrogen receptors.
17α-Methyl Testosterone: The parent compound from which this compound is derived, used as an androgenic agent.
These comparisons highlight the unique structural and functional properties of this compound, distinguishing it from other related steroids.
Properties
CAS No. |
896717-01-4 |
|---|---|
Molecular Formula |
C₂₁H₃₆O₂ |
Molecular Weight |
320.51 |
Synonyms |
(3β,5α,17β)-3,17-Dimethyl-androstane-3,17-diol; (3S,8R,9S,10S,13S,14S,17S)-3,10,13,17-Tetramethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145012.png)




![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)

